Fenbutrazate

概要

説明

準備方法

フェンブトラザートの合成は、2-フェニルブタン酸と2-(3-メチル-2-フェニルモルホリン-4-イル)エタノールをエステル化することにより行われます。 この反応は通常、酸触媒を必要とし、還流条件下で行われます . 産業生産方法は広く文書化されていませんが、このプロセスは、より大規模な同様のエステル化反応を含む可能性があります。

化学反応の分析

フェンブトラザートは、次のようないくつかの種類の化学反応を起こします。

酸化: フェンブトラザートは、対応するカルボン酸を形成するために酸化される可能性があります。

還元: 還元反応は、フェンブトラザートをそのアルコール誘導体に変換できます。

置換: 求核置換反応は、エステル基を他の官能基で置き換えることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤が含まれます . これらの反応から生成される主な生成物は、カルボン酸、アルコール、置換誘導体です。

科学研究アプリケーション

化学: 新しい合成方法の開発のための分析化学における基準化合物として使用されます。

生物学: 神経細胞における神経伝達物質の放出と取り込みに対するその効果が調査されています。

科学的研究の応用

Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.

Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.

Medicine: Explored as an appetite suppressant and potential treatment for obesity.

作用機序

フェンブトラザートはプロドラッグとして作用し、これは体が代謝されて活性型であるフェンメトラジンを生成することを意味します . フェンメトラジンはモノアミン輸送体の作動薬として機能し、ドーパミンやノルエピネフリンなどの神経伝達物質の放出を増加させます。 これにより、中枢神経系の刺激が強まり、食欲抑制と覚醒度の上昇につながります .

類似化合物の比較

フェンブトラザートは、次のような他の精神刺激薬に似ています。

フェンメトラジン: フェンブトラザートの活性代謝物であり、食欲抑制剤として使用されます。

フェンジメトラジン: 同様の効果を持つ別のフェンメトラジンのプロドラッグです。

モラゾン: 化学構造は異なりますが、薬理作用が類似した刺激剤.

フェンブトラザートは、その特定のエステル構造がユニークであり、プロドラッグとして機能し、アナログと比較して異なる薬物動態プロファイルを備えています .

類似化合物との比較

Fenbutrazate is similar to other psychostimulants such as:

Phenmetrazine: The active metabolite of this compound, used as an appetite suppressant.

Phendimetrazine: Another prodrug of phenmetrazine with similar effects.

Morazone: A stimulant with a different chemical structure but similar pharmacological effects.

This compound is unique in its specific ester structure, which allows it to function as a prodrug and provides a different pharmacokinetic profile compared to its analogs .

生物活性

Fenbutrazate, a compound originally developed as an anti-obesity agent, exhibits a range of biological activities that have been the subject of various studies. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a member of the phenethylamine class and is structurally related to other anorectic agents. Its chemical formula is , and it is known for its stimulant properties. The compound acts primarily as a central nervous system (CNS) stimulant, influencing neurotransmitter systems and metabolic pathways.

This compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors, particularly:

- Dopamine Receptors : this compound has been shown to act as a ligand for dopamine receptors, which are crucial in regulating mood and behavior.

- Serotonin Receptors : It also affects serotonin pathways, contributing to its appetite-suppressing effects.

- Neurokinin Receptors : Recent studies indicate that this compound may act as a ligand for neurokinin receptors, which play roles in pain perception and stress responses .

Pharmacological Effects

The pharmacological effects of this compound can be categorized as follows:

- Appetite Suppression : this compound was primarily marketed for weight loss due to its ability to reduce appetite through CNS stimulation.

- Stimulant Effects : It exhibits stimulant properties similar to amphetamines but with a reportedly lower potential for abuse .

- Potential Neuroprotective Effects : Some research suggests that this compound may have neuroprotective properties, although this area requires further investigation .

Biological Activity Evaluation

The evaluation of this compound's biological activity involves various assays and methodologies:

| Method | Principle | Detection | Advantages | Disadvantages |

|---|---|---|---|---|

| Cell Viability Assays | Assessing cell membrane integrity | Trypan blue exclusion | Simple and cost-effective | Limited to viability assessment |

| Metabolic Activity Assays | Measuring mitochondrial function | MTT assay | High sensitivity | Requires cell culture |

| Apoptosis Detection | Identifying apoptotic cells | Annexin V staining | Specific for apoptosis | Requires multiple reagents |

| Enzyme Inhibition Assays | Evaluating inhibition of key metabolic enzymes | Colorimetric assays | Direct measurement of activity | May not reflect in vivo conditions |

Case Studies

Several case studies highlight the effects and safety profile of this compound:

- Weight Loss Efficacy : In clinical trials, this compound demonstrated significant weight loss in obese patients over a short-term period. However, long-term efficacy remains questionable due to potential side effects and dependence risks .

- Adverse Reactions : Reports indicate that while this compound is effective in appetite suppression, it has been associated with side effects such as insomnia, anxiety, and cardiovascular issues in some patients .

- Regulatory Concerns : The European Medicines Agency has raised concerns regarding the safety profile of this compound, leading to restrictions on its use due to potential for dependence and adverse cardiovascular effects .

特性

IUPAC Name |

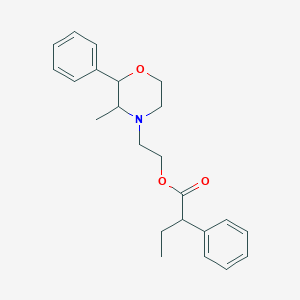

2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQKJENAVQLANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057746 | |

| Record name | Fenbutrazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-36-3 | |

| Record name | Fenbutrazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbutrazate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbutrazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbutrazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUTRAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKY8H56395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering fenbutrazate as a neurokinin receptor (NKR) ligand?

A1: Identifying this compound as an NKR ligand is significant because NKRs play a crucial role in various physiological processes. This discovery suggests that this compound's binding to NKRs might contribute to its previously known effects or even unveil new pharmacological activities. [] This finding also validates the use of ligand-based pharmacophore models for identifying novel NKR ligands, which could aid in developing new drugs targeting NKRs for various therapeutic purposes. []

Q2: How was this compound identified as a potential NKR ligand?

A2: Researchers utilized a ligand-based common feature pharmacophore modeling approach. They constructed models based on known NKR antagonists and screened a database primarily composed of licensed drugs, including this compound. [] The virtual screening identified this compound as a potential NKR ligand, which was later confirmed through in vitro testing. []

Q3: What are the implications of this compound's interaction with NKRs for its past use as an appetite suppressant?

A3: While this compound was previously utilized for its appetite-suppressing effects, the exact mechanisms were not fully elucidated. [, ] The recent finding of its interaction with NKRs suggests a possible link. NKRs are involved in various physiological processes, including pain transmission and mood regulation, and their role in appetite control is an active area of research. Therefore, this compound's interaction with NKRs might contribute to its appetite-suppressing effects, although further research is needed to confirm this hypothesis and explore the specific mechanisms involved.

Q4: What future research directions are suggested by the identification of this compound as an NKR ligand?

A4: This discovery opens several avenues for future research. Firstly, investigating the specific NKR subtypes that this compound interacts with and the affinity of these interactions is crucial. Additionally, exploring the downstream effects of this compound binding to NKRs and their potential contribution to its previously known effects, including appetite suppression, will be essential. [] Understanding these aspects could provide a more comprehensive understanding of this compound's pharmacological profile and potentially uncover new therapeutic applications for this compound or guide the development of new NKR-targeting drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。